rac-(1R,5S,6S)-bicyclo[3.2.1]octan-6-ol, exo
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Overview
Description
rac-(1R,5S,6S)-bicyclo[321]octan-6-ol, exo is a bicyclic compound with a unique structure that includes a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5S,6S)-bicyclo[321]octan-6-ol, exo typically involves the use of starting materials that can form the bicyclic structure through a series of reactions One common method is the Diels-Alder reaction, which forms the bicyclic core
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,5S,6S)-bicyclo[3.2.1]octan-6-ol, exo can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohol derivatives.
Scientific Research Applications
rac-(1R,5S,6S)-bicyclo[3.2.1]octan-6-ol, exo has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(1R,5S,6S)-bicyclo[3.2.1]octan-6-ol, exo involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing its reactivity and interactions. The bicyclic structure also contributes to its unique properties and potential biological activity.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,3S,5S)-6-azabicyclo[3.2.1]octan-3-ol
- rac-(1R,5S)-6-azabicyclo[3.2.1]octan-7-one
Uniqueness
rac-(1R,5S,6S)-bicyclo[3.2.1]octan-6-ol, exo is unique due to its specific stereochemistry and the presence of the hydroxyl group. This combination of features distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.
Properties
CAS No. |
64170-86-1 |
---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(1S,5R,6R)-bicyclo[3.2.1]octan-6-ol |
InChI |
InChI=1S/C8H14O/c9-8-5-6-2-1-3-7(8)4-6/h6-9H,1-5H2/t6-,7+,8+/m0/s1 |
InChI Key |
HNCXRKBVFWLKTR-XLPZGREQSA-N |
Isomeric SMILES |
C1C[C@H]2C[C@@H](C1)[C@@H](C2)O |
Canonical SMILES |
C1CC2CC(C1)C(C2)O |
Purity |
95 |
Origin of Product |
United States |
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